![molecular formula C11H10ClF3N2O2 B1636180 3-(4-Chlorophenyl)-3-[(2,2,2-trifluoroacetyl)-amino]propanamide CAS No. 439110-82-4](/img/structure/B1636180.png)
3-(4-Chlorophenyl)-3-[(2,2,2-trifluoroacetyl)-amino]propanamide
Overview
Description
3-(4-Chlorophenyl)-3-[(2,2,2-trifluoroacetyl)-amino]propanamide (abbreviated as CTA) is a compound belonging to the class of amides. It is a potential therapeutic agent with a wide range of applications in scientific research. CTA has been studied extensively in recent years, and its biochemical and physiological effects have been extensively explored.
Scientific Research Applications
Synthesis and Antimicrobial Properties
Research has shown that derivatives of chlorophenyl amino propanamide have been synthesized and evaluated for their antibacterial and antifungal activities. For instance, compounds containing the 4-acetylphenyl fragment, related to 3-(4-Chlorophenyl)-3-[(2,2,2-trifluoroacetyl)-amino]propanamide, have been investigated for their potential antimicrobial properties. The synthesis of arylsubstituted halogen(thiocyanato)amides, followed by cyclization to form 5-(4-Acetylphenyl) substituted 2-aminothiazol-4(5H)-ones, demonstrates a method for creating compounds with potential antibacterial and antifungal applications (Baranovskyi et al., 2018).
Anticonvulsant Studies
Derivatives of 3-(4-Chlorophenyl)-3-[(2,2,2-trifluoroacetyl)-amino]propanamide have been prepared and their structures confirmed through various spectroscopic techniques. These compounds were evaluated for their efficacy in anticonvulsant models, demonstrating potential for use against generalized seizures, with some isomers showing more potency than standard drugs in maximal electroshock (MES) and subcutaneous pentylene tetrazole (scPTZ) seizure test models (Idris et al., 2011).
Synthesis of Novel Derivatives for Fungicidal Activities
Research into the synthesis of novel derivatives involving the trifluoroacetyl group has led to the development of compounds with significant broad-spectrum fungicidal activities. A study involving the use of ultrasound-promoted synthesis techniques resulted in the creation of trifluoroatrolactamide derivatives with excellent fungicidal properties against a variety of fungal species, highlighting the potential for agricultural applications (Yu et al., 2014).
Anticancer Research
The structural framework of 3-(4-Chlorophenyl)-3-[(2,2,2-trifluoroacetyl)-amino]propanamide and its derivatives has also been explored for potential anticancer activities. Studies have synthesized and evaluated various compounds for their ability to inhibit cancer cell growth, providing a foundation for future anticancer drug development (Sujatha et al., 2019).
properties
IUPAC Name |
3-(4-chlorophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClF3N2O2/c12-7-3-1-6(2-4-7)8(5-9(16)18)17-10(19)11(13,14)15/h1-4,8H,5H2,(H2,16,18)(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWIIDDAJCQDROM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CC(=O)N)NC(=O)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClF3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301187773 | |
| Record name | 4-Chloro-β-[(2,2,2-trifluoroacetyl)amino]benzenepropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301187773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)-3-[(2,2,2-trifluoroacetyl)-amino]propanamide | |
CAS RN |
439110-82-4 | |
| Record name | 4-Chloro-β-[(2,2,2-trifluoroacetyl)amino]benzenepropanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=439110-82-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-β-[(2,2,2-trifluoroacetyl)amino]benzenepropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301187773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



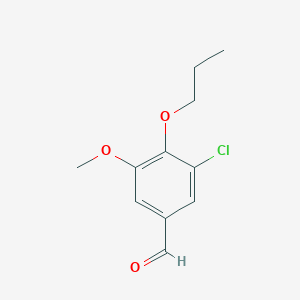

![[4-(Morpholin-4-ylsulfonyl)phenoxy]acetic acid](/img/structure/B1636107.png)
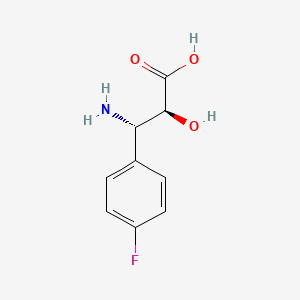
![Ethyl 2-[(4-tert-butylphenyl)hydrazinylidene]-2-chloroacetate](/img/structure/B1636127.png)
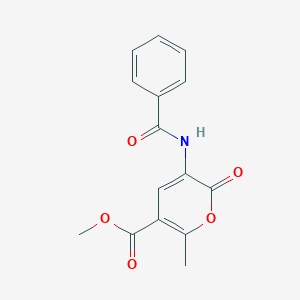

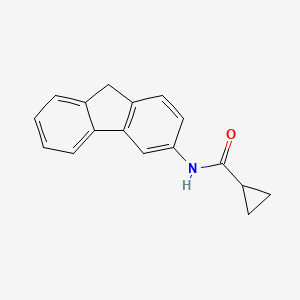

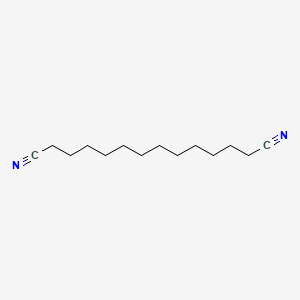
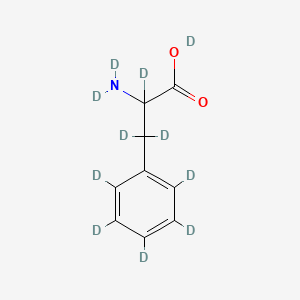

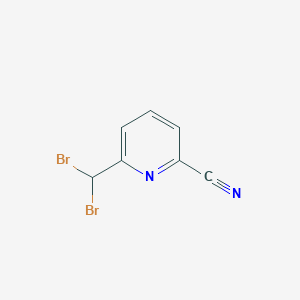
![1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B1636166.png)